2-Chloroethyl aminoacetate hydrochloride
Description
2-Chloroethyl aminoacetate hydrochloride (chemical formula: C₄H₉Cl₂NO₂) is a hydrochloride salt derived from the esterification of glycine with ethylene chlorohydrin in the presence of gaseous HCl . This compound serves as a critical intermediate in synthesizing carbenic intermediates, such as 2-chloroethyl diazoacetate, which undergoes thermal decomposition to form cyclopropane derivatives . Its structural features—a chloroethyl group attached to an aminoacetate moiety—impart unique reactivity, making it valuable in heterocyclic chemistry and pesticide synthesis .
Properties
IUPAC Name |
2-chloroethyl 2-aminoacetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO2.ClH/c5-1-2-8-4(7)3-6;/h1-3,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGAVNRWGVGTHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OC(=O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl aminoacetate hydrochloride typically involves the reaction of ethanolamine with chloroacetic acid in the presence of hydrochloric acid. The reaction proceeds through a substitution mechanism where the hydroxyl group of ethanolamine is replaced by a chloroethyl group. The reaction conditions usually involve heating the reactants to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The process involves the continuous addition of ethanolamine and chloroacetic acid into the reactor, followed by the addition of hydrochloric acid. The reaction mixture is then heated to the desired temperature, and the product is continuously extracted and purified.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl aminoacetate hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The chloroethyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide, at room temperature.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are usually carried out in an acidic medium at elevated temperatures.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reactions are typically carried out in an inert atmosphere at low temperatures.
Major Products Formed
Substitution Reactions: Various amino and thio derivatives.
Oxidation Reactions: Nitro and nitroso derivatives.
Reduction Reactions: Ethyl derivatives.
Scientific Research Applications
Chemical Synthesis
- Building Block : It serves as a crucial building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical transformations, including substitution and reduction reactions.
Biological Research
- Enzyme Mechanisms : The compound is used to study enzyme mechanisms and protein modifications, providing insights into biochemical pathways and interactions at the molecular level.
- Covalent Modifications : Its ability to alkylate nucleophilic sites on biomolecules makes it useful in investigating protein-DNA interactions and enzyme inhibition mechanisms.
Pharmaceutical Applications
- Intermediate in Drug Synthesis : It is utilized as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer properties. The chloroethyl group is known for its reactivity, enabling the formation of various derivatives that may exhibit therapeutic effects.
- Anticancer Research : The compound's mechanism of action involves alkylation of DNA, leading to disruption of replication processes, which is a critical aspect of many anticancer drug designs.
Industrial Uses
- Production of Specialty Chemicals : Beyond pharmaceuticals, it finds applications in producing surfactants and dyes due to its reactive nature and ability to form stable compounds with diverse functionalities.
Case Study 1: Anticancer Activity
Research has indicated that compounds containing chloroethyl groups exhibit significant cytotoxicity against cancer cell lines. A study demonstrated that derivatives synthesized from 2-chloroethyl aminoacetate hydrochloride showed promising results in inhibiting tumor growth in vitro, highlighting its potential as an anticancer agent.
Case Study 2: Enzyme Inhibition
A detailed investigation into the enzyme inhibition capabilities of this compound revealed that it could effectively modify active sites on enzymes, leading to decreased activity. This property was exploited to understand better the mechanisms behind certain metabolic pathways and drug interactions.
Mechanism of Action
The mechanism of action of 2-Chloroethyl aminoacetate hydrochloride involves the alkylation of nucleophilic sites on biomolecules, such as DNA and proteins. The chloroethyl group reacts with nucleophilic centers, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity, disruption of DNA replication, and induction of cell death. The molecular targets and pathways involved include DNA alkylation and protein modification pathways.
Comparison with Similar Compounds
Table 1: Structural Analogs and Key Features
- Halogen Substitution : Replacing chlorine with fluorine (e.g., 2-fluoroethyl analog) increases toxicity, as seen in its lower LD₅₀ compared to methyl fluoroacetate .
Physicochemical Properties
Table 3: Physicochemical Properties
- Solubility : Sodium salts (e.g., sodium chloroacetate) are highly water-soluble, whereas cyclohexyl esters exhibit lipophilicity suited for membrane penetration .
- Stability: The chloroethyl group in 2-chloroethyl aminoacetate HCl confers moderate stability, but its ester bond is prone to hydrolysis under acidic or alkaline conditions .
Biological Activity
Overview
2-Chloroethyl aminoacetate hydrochloride is an organic compound with the molecular formula CHClNO. It is a derivative of amino acids, characterized by the presence of both chloroethyl and aminoacetate groups. This compound has garnered attention for its diverse applications in chemistry, biology, and medicine, particularly as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer properties.
The biological activity of this compound primarily involves its alkylation properties. The chloroethyl group can react with nucleophilic sites on biomolecules, such as DNA and proteins, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity, disrupt DNA replication, and induce cell death through various mechanisms:
- DNA Alkylation : The alkylation of DNA can lead to mutations and ultimately trigger apoptosis in cancer cells.
- Protein Modification : The compound can modify proteins, affecting their function and stability.
The compound undergoes several types of chemical reactions:
- Substitution Reactions : The chloroethyl group can be substituted by other nucleophiles (e.g., amines or thiols).
- Oxidation Reactions : The amino group may be oxidized to form nitro or nitroso derivatives.
- Reduction Reactions : The chloroethyl group can be reduced to form ethyl derivatives.
Applications in Scientific Research
This compound is utilized in various fields:
- Chemistry : Acts as a building block for synthesizing complex organic molecules.
- Biology : Employed in studies of enzyme mechanisms and protein modifications.
- Medicine : Functions as an intermediate in developing anticancer drugs.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. For instance, a novel scaffold based on this compound showed promising results in targeting the PI3K/AKT/mTOR/MEK pathways in cancer cells .
- Synthesis and Evaluation : Research focused on synthesizing targeted prodrugs that exploit the alkylating properties of compounds like this compound for enhanced therapeutic efficacy against resistant cancers .
- Biological Assays : In vitro assays have shown that derivatives of this compound can significantly inhibit cell growth at specific concentrations, indicating its potential as a chemotherapeutic agent .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Chloroethylamine hydrochloride | Lacks the aminoacetate group | Used in chemotherapy |
| Bis(2-chloroethyl)amine hydrochloride | Contains two chloroethyl groups | Known as nitrogen mustard |
| 2-Chloroethyl ethylamine hydrochloride | Contains an ethyl group instead | Similar reactivity but less versatile |
The unique dual functionality of this compound allows it to participate in a broader range of chemical reactions compared to its analogs.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-chloroethyl aminoacetate hydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via nucleophilic substitution between ethanolamine and chloroacetic acid under acidic conditions (HCl). Key parameters include temperature (40–60°C), stoichiometric ratios (1:1.2 ethanolamine to chloroacetic acid), and reaction time (6–8 hrs). Continuous flow reactors improve scalability and yield (~85%) compared to batch processes .
- Characterization : Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 3.6–4.2 ppm for chloroethyl protons, δ 1.2–1.8 ppm for amino protons) .
Q. How does this compound act as an alkylating agent in biological systems?
- Mechanism : The chloroethyl group reacts with nucleophilic sites (e.g., DNA guanine N7, cysteine thiols) via SN2 substitution, forming covalent adducts. This disrupts DNA replication (IC₅₀ = 12 µM in HeLa cells) and inhibits enzymes like topoisomerase II .
- Experimental Validation : Radiolabeled studies (³H/¹⁴C) track alkylation sites, while gel electrophoresis confirms DNA crosslinking .
Q. What analytical techniques are critical for assessing purity and stability?
- Stability Tests : Degradation is monitored under varying pH (4–9) and temperature (25–40°C) via accelerated stability studies. Hydrolysis predominates at alkaline pH, forming glycine derivatives .
- Analytical Tools : FT-IR (C-Cl stretch at 750 cm⁻¹), mass spectrometry (m/z 168.5 [M+H]⁺), and Karl Fischer titration for moisture content (<0.5%) .
Advanced Research Questions
Q. How can conflicting data on cytotoxicity profiles be resolved in different cell lines?
- Data Contradiction Analysis : Discrepancies arise from differential expression of DNA repair mechanisms (e.g., MGMT in glioblastoma vs. hepatocellular carcinoma). Use siRNA knockdown or CRISPR-edited cell models to isolate variables .
- Dose-Response Optimization : Employ Hill equation modeling to refine EC₅₀ values and assess synergism with cisplatin or temozolomide .
Q. What strategies mitigate off-target alkylation in therapeutic applications?
- Targeted Delivery : Conjugation to monoclonal antibodies (e.g., anti-EGFR) or encapsulation in pH-sensitive liposomes improves specificity. In vivo studies show reduced hepatotoxicity (ALT levels ↓40%) with targeted formulations .
- Prodrug Design : Mask the chloroethyl group with enzymatically cleavable protectors (e.g., esterase-sensitive moieties), reducing nonspecific alkylation by 60% .
Q. How do solvent polarity and temperature affect reaction kinetics in synthesis?
- Kinetic Studies : Polar aprotic solvents (DMF, DMSO) accelerate SN2 reactions (k = 0.45 min⁻¹ at 50°C vs. 0.12 min⁻¹ in ethanol). Arrhenius plots reveal an activation energy of 58 kJ/mol .
- Byproduct Analysis : GC-MS identifies ethylenediamine dimers (m/z 132.1) as major impurities under excess HCl; optimize stoichiometry to suppress dimerization .
Q. What computational models predict metabolite toxicity from this compound?
- In Silico Tools : Use Molecular Dynamics (MD) simulations (AMBER force field) to map adduct formation with glutathione. ADMET Predictor™ estimates renal clearance (CLrenal = 1.2 L/hr) and hepatotoxicity risk (p < 0.05) .
- Metabolite Profiling : LC-QTOF identifies S-(2-aminoethyl)glutathione as the primary detoxification product in hepatic microsomes .
Methodological Guidelines
- Safety Protocols : Use fluoroprene gloves (0.7 mm thickness) and NIOSH-certified respirators (ABEK filters) during synthesis. Store at 2–8°C under argon to prevent hydrolysis .
- Data Reproducibility : Report reaction conditions (pH, ionic strength) and cell culture media composition (e.g., fetal bovine serum lot variability) to ensure cross-study consistency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
